2,6,7-Trichloroimidazo[1,2-A]pyridine
Description
Properties
IUPAC Name |
2,6,7-trichloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c8-4-1-7-11-6(10)3-12(7)2-5(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXKPYCRNDDSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443429 | |
| Record name | 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131773-47-2 | |
| Record name | 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with chlorinated carbonyl compounds. One common method includes the reaction of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone under acidic conditions . Another approach involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as NaOH, which promotes the formation of the imidazo[1,2-A]pyridine core under ambient and aqueous conditions .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. Metal-free and aqueous synthesis methods are preferred due to their eco-friendly nature and high efficiency. These methods typically involve the use of green solvents and mild reaction conditions to achieve high yields in a short amount of time .
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trichloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Radical Reactions: Functionalization via radical reactions, such as transition metal-catalyzed or metal-free oxidation, is also common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazo[1,2-A]pyridines with various functional groups.
- N-oxides and amines derived from oxidation and reduction reactions, respectively .
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 2,6,7-trichloroimidazo[1,2-a]pyridine is its potential as an antiviral agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antiviral properties against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The compound has been shown to inhibit viral proliferation effectively while maintaining low cytotoxicity levels, making it a candidate for further development as an antiviral medication .
Case Study: Antiviral Efficacy
- Study Findings : In a study evaluating imidazo[1,2-a]pyridine C-nucleosides, compounds derived from this compound demonstrated potent antiviral activity against HCMV and HSV-1. The compounds were noted for their improved metabolic stability and lower toxicity compared to traditional antiviral drugs .
- Mechanism : The antiviral mechanism involves the inhibition of viral replication by interfering with the viral life cycle at various stages.
Anticancer Properties
Another significant application of this compound is in cancer therapy. Compounds within this structural class have been explored for their anticancer activities due to their ability to interact with biological targets involved in cell proliferation and survival.
Case Study: Anticancer Activity
- Research Overview : Various studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can lead to compounds with selective toxicity towards cancer cells while sparing normal cells .
- Potential Targets : These compounds may target specific kinases or pathways associated with tumor growth and metastasis.
Insecticidal Applications
The compound has also been investigated for its insecticidal properties. Certain derivatives have shown effectiveness against agricultural pests, providing a potential avenue for developing new insecticides that are both effective and environmentally friendly.
Case Study: Insecticidal Activity
- Research Findings : Studies have reported that imidazo[1,2-a]pyridine derivatives exhibit significant insecticidal activity against common agricultural pests. This suggests that this compound could be modified to enhance its efficacy in pest control .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents at different positions on the imidazo ring. This versatility in synthesis enables researchers to tailor the compound's properties for specific applications.
Synthesis Overview
- Methodologies : Synthetic routes typically involve chlorination reactions followed by cyclization processes to form the imidazo ring structure .
- Characterization : Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,6,7-Trichloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the imidazo[1,2-A]pyridine scaffold .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine core tolerates diverse substituents, significantly altering physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
While explicit data for this compound are lacking, trends can be inferred:
- Lipophilicity : Chlorine substituents elevate logP values, as seen in 6-chloro-2-(thiophenyl) derivatives (logP ~3.5, inferred) . The trichloro compound likely has higher logP (>4), reducing aqueous solubility.
Biological Activity
2,6,7-Trichloroimidazo[1,2-A]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that is pivotal for its biological activity. The presence of chlorine atoms at positions 2, 6, and 7 enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines. A notable example includes the compound IP-Se-06 (a selenylated derivative), which demonstrated high cytotoxicity against glioblastoma cells with an IC50 value of 1.8 μM .
Table 1: Summary of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| IP-Se-06 | A172 (Glioblastoma) | 1.8 | Modulates redox state; inhibits TrxR and NRF2 |
| 7f | T. cruzi | 0.68 | Antikinetoplastid activity |
| Zolpidem | Various | Varies | GABA receptor modulation |
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial and antiviral properties. Studies have demonstrated that certain derivatives possess activity against various pathogens including bacteria and viruses. For example, compounds derived from this scaffold have shown efficacy against Mycobacterium tuberculosis and other resistant strains .
Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound 5 | M. tuberculosis | Effective |
| Compound 7a | Staphylococcus aureus | Moderate |
| Compound 7f | T. b. brucei | High |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the imidazo[1,2-a]pyridine structure significantly influence biological activity. Substituents at various positions on the ring can enhance or diminish pharmacological effects. For instance:
- Chlorination at specific positions increases cytotoxicity against cancer cells.
- Alkyl substitutions can improve solubility and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Activity : In a study involving various cancer cell lines, derivatives were evaluated for their ability to induce apoptosis through mitochondrial pathways. The results indicated that specific modifications led to enhanced apoptotic signaling in breast cancer cells.
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of imidazo[1,2-a]pyridine derivatives in treating resistant bacterial infections. The findings suggested that these compounds could serve as promising candidates for developing new antibiotics.
Q & A
Q. What are the key synthetic routes for 2,6,7-trichloroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via iodine-catalyzed cyclization of substituted pyridines and phenacyl bromides. Optimizing reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) improves yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from halogenated byproducts. NMR (<sup>1</sup>H, <sup>13</sup>C) and HRMS are essential for confirming structural integrity .
Q. How can substituent effects on biological activity be systematically evaluated for imidazo[1,2-a]pyridine derivatives?
Substituent effects are analyzed using structure-activity relationship (SAR) studies. Electron-donating groups (e.g., -NH2) at positions 3 and 6 enhance anticancer activity by increasing electron density, while electron-withdrawing groups (e.g., -NO2) reduce potency. Computational tools like DFT can predict charge distribution, validated by in vitro assays (e.g., IC50 measurements against cancer cell lines) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- <sup>1</sup>H NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm) with coupling constants (J = 5–7 Hz) indicating adjacent substituents.
- <sup>13</sup>C NMR : Carbons adjacent to chlorine atoms show downfield shifts (δ 120–140 ppm).
- IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm<sup>-1</sup>. Cross-validation with HRMS ensures molecular ion ([M+H]<sup>+</sup>) matches theoretical mass (347.36765 Da) .
Advanced Research Questions
Q. How can contradictions in pharmacological data for imidazo[1,2-a]pyridine derivatives be resolved?
Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxic effects) arise from substituent-dependent target selectivity. Use orthogonal assays:
Q. What strategies enable enantioselective synthesis of chiral imidazo[1,2-a]pyridine derivatives?
Asymmetric multicomponent reactions using chiral catalysts (e.g., In(OTf)3 or BINOL-derived phosphoric acids) achieve axial chirality. Key parameters:
- Solvent: Toluene or dichloromethane for optimal stereocontrol.
- Temperature: –20°C to 0°C to suppress racemization. Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>90%) .
Q. How do intermolecular interactions (e.g., π-stacking) influence the crystallinity and stability of this compound?
X-ray diffraction reveals that C–H···Cl and π–π stacking interactions (3.5–4.0 Å spacing) stabilize the crystal lattice. Thermal gravimetric analysis (TGA) shows decomposition >250°C, correlating with disrupted stacking. Co-crystallization with aromatic solvents (e.g., benzene) enhances stability .
Methodological Guidance
Q. How to design a SAR study for optimizing anticancer activity in imidazo[1,2-a]pyridines?
- Step 1 : Synthesize derivatives with systematic substituent variations (e.g., -Cl, -I, -CN at positions 2, 6, 7).
- Step 2 : Test cytotoxicity against panels of cancer cells (e.g., MCF-7, A549) using MTT assays.
- Step 3 : Corrogate data with computational models (e.g., QSAR) to identify critical electronic parameters (HOMO/LUMO energies) .
Q. What in vivo models are suitable for evaluating anti-inflammatory activity of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
